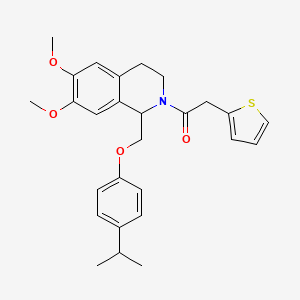![molecular formula C21H23ClN2O5S B11228452 N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11228452.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide is a complex organic compound that features a combination of benzodioxole, chlorobenzyl, sulfonyl, and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxole Group: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Sulfonylation: The sulfonyl group can be added through a reaction with sulfonyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final compound can be obtained by coupling the intermediate products through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-nitrobenzyl)sulfonyl]piperidine-3-carboxamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, binding affinity to molecular targets, and potential therapeutic applications.
Properties
Molecular Formula |
C21H23ClN2O5S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O5S/c22-18-6-3-15(4-7-18)13-30(26,27)24-9-1-2-17(12-24)21(25)23-11-16-5-8-19-20(10-16)29-14-28-19/h3-8,10,17H,1-2,9,11-14H2,(H,23,25) |
InChI Key |
JDDRYZSTQCAVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzyl-N-(4-{[(3-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11228372.png)

![7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228377.png)
![2-ethyl-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B11228380.png)
![N-(2-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228386.png)
![1-(4-chlorophenyl)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}cyclopentanecarboxamide](/img/structure/B11228403.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11228411.png)
![N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11228415.png)
![ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11228423.png)
![2-[1-hydroxy-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11228429.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11228430.png)
![N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11228439.png)
![N-(4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11228444.png)

